Positional Isomer Differentiation: 2-Fluoro vs. 4-Fluoro Benzamide Regioisomers
The 2-fluoro substitution on the benzamide ring confers a distinct physicochemical profile compared to its 4-fluoro positional isomer. While direct experimental data for the 2-fluoro compound is limited, computed LogP values for the 2-fluoro isomer are reported as ~2.8 [1], whereas the 4-fluoro isomer (CAS 428448-49-1) is associated with a higher LogP range of ~3.38 [2]. This ~0.6 LogP difference indicates the 2-fluoro derivative is less lipophilic, which can translate to altered membrane permeability and pharmacokinetic behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~2.8 (computed) |
| Comparator Or Baseline | 4-Fluoro-N-(2-methylbenzyl)benzamide: LogP ~3.38 (computed) |
| Quantified Difference | ΔLogP ≈ -0.6 |
| Conditions | Computed values from ChemSpider/PubChem data sources |
Why This Matters
This difference in lipophilicity provides a rational basis for selecting the 2-fluoro isomer when lower LogP is desired for improved aqueous solubility or reduced non-specific binding.
- [1] 2-Fluoro-N-(2-methylbenzyl)benzamide. (n.d.). ChemSpider ID 11511886 (via PubChem SID 39845218). View Source
- [2] 4-Fluoro-N-(2-methylbenzyl)benzamide. (n.d.). PrenDB entry. LogP 3.38. View Source
